2-Octadecoxyethyl 2-methylprop-2-enoate
Description
2-Octadecoxyethyl 2-methylprop-2-enoate is a methacrylate ester derivative characterized by a long-chain octadecoxyethyl (C₁₈H₃₇OCH₂CH₂-) group attached to the methacrylic acid moiety. Its long alkyl chain may also influence physical properties, including viscosity, solubility, and thermal stability, making it suitable for specialized industrial uses .
Properties
CAS No. |
52352-43-9 |
|---|---|
Molecular Formula |
C24H46O3 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2-octadecoxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C24H46O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-21-22-27-24(25)23(2)3/h2,4-22H2,1,3H3 |
InChI Key |
KOZZOZYINRDZOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOC(=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octadecoxyethyl 2-methylprop-2-enoate typically involves the esterification of octadecanol with 2-methylprop-2-enoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of 2-Octadecoxyethyl 2-methylprop-2-enoate involves continuous flow reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
2-Octadecoxyethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with desirable properties for coatings and adhesives.
Esterification: It can participate in esterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide are employed.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used under reflux conditions.
Major Products
Polymerization: Polymers with varying molecular weights and properties.
Hydrolysis: Octadecanol and 2-methylprop-2-enoic acid.
Esterification: Various esters depending on the alcohol used.
Scientific Research Applications
2-Octadecoxyethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers for coatings, adhesives, and sealants.
Materials Science: Employed in the development of advanced materials with specific properties such as hydrophobicity and flexibility.
Biomedical Applications: Investigated for use in drug delivery systems and biocompatible materials.
Industrial Applications: Utilized in the production of specialty chemicals and additives for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Octadecoxyethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The long octadecyl chain imparts hydrophobic properties, while the ethoxyethyl and methylprop-2-enoate groups provide sites for chemical reactions. These properties make it suitable for applications requiring specific mechanical and chemical characteristics .
Comparison with Similar Compounds
Chain Length and Hydrophobicity
- 2-(2-Methylprop-2-enoyloxy)ethyl 2-Methylprop-2-enoate (CAS 25777-71-3): This compound features a shorter ethyl-linked methacrylate group, resulting in lower molecular weight (compared to 2-octadecoxyethyl) and higher polarity. Applications include composites for spherical microspheres in biomedical or cosmetic formulations due to its moderate hydrophobicity .
- Methyl Methacrylate (MMA; CAS 80-62-6): A monomeric methacrylate with a simple methyl group. Its short chain confers high volatility and reactivity, making it a staple in acrylic plastics and adhesives. However, its volatility necessitates strict occupational exposure controls (TWA: 50 ppm; STEL: 100 ppm) .
- 3-(23-Butyltetracosamethyldodecasiloxane)propyl 2-Methylprop-2-enoate: Incorporates a siloxane backbone, enhancing thermal stability and flexibility. Used in silicone-hydrogel contact lenses, contrasting with 2-octadecoxyethyl’s hydrocarbon-based applications .
Functional Group Modifications
- Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8): Sulfonate substitution increases water solubility and ionic character, favoring use in detergents or ion-exchange resins. This contrasts sharply with 2-octadecoxyethyl’s nonionic, hydrophobic nature .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
